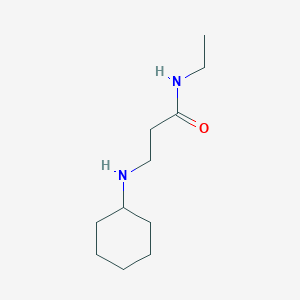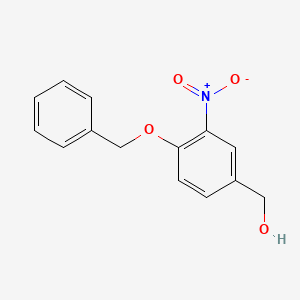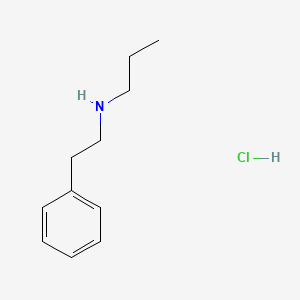
tert-Butyl methyl terephthalate
Descripción general
Descripción
tert-Butyl methyl terephthalate is an organic compound that belongs to the class of esters. It is derived from terephthalic acid and is commonly used in various chemical processes and industrial applications. This compound is known for its stability and unique chemical properties, making it a valuable component in the synthesis of various materials.
Mecanismo De Acción
Target of Action
Tert-Butyl methyl terephthalate, similar to other phthalates, is primarily targeted by various microorganisms in the environment . These microorganisms, such as Acinetobacter sp. SL3, are capable of co-metabolically degrading the compound . The primary targets of this compound are the enzymes and biochemical pathways within these microorganisms that enable the degradation process .
Mode of Action
The interaction of this compound with its microbial targets involves the co-metabolic degradation of the compound. This process is defined as the ability of a microorganism to convert a non-growth substrate in the presence of either a growth substrate or another biodegradable substrate . The number of carbons present in the n-alkane substrate significantly influences the degradation rate of the compound and the accumulation of tert-butyl alcohol (TBA), a byproduct of the degradation process .
Biochemical Pathways
The biodegradation of this compound involves various biochemical pathways within the microorganisms. These pathways are affected by the presence of the compound, leading to its degradation and the production of byproducts such as TBA
Pharmacokinetics
Similar compounds like methyl tert-butyl ether (mtbe) are known to be volatile, flammable, and sparingly soluble in water . These properties can impact the bioavailability of the compound in the environment and within the microorganisms that degrade it.
Result of Action
The result of the action of this compound within its microbial targets is its degradation and the production of byproducts such as TBA . This process helps in the removal of the compound from the environment, thereby reducing its potential toxic effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of MTBE degradation by Acinetobacter sp. SL3 did not show an obvious decrease after nine rounds of MTBE replenishment ranging from 0.1–0.5 mmol L −1 . Additionally, the mixed consortium effectively removed MTBE in the presence of other gasoline components, and exhibited stronger adaptability, especially at low or high temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl methyl terephthalate can be synthesized through several methods. One common approach involves the esterification of terephthalic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. The process may also include steps for the recovery and recycling of reactants to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl methyl terephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form terephthalic acid and other by-products.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include terephthalic acid, various alcohol derivatives, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl methyl terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Researchers use it to study esterification and hydrolysis reactions in biological systems.
Medicine: It serves as a model compound for studying drug delivery systems and the behavior of ester-based pharmaceuticals.
Industry: It is employed in the production of high-performance materials, including plastics and resins, due to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl tert-butyl ether: Another ester with similar stability and reactivity.
tert-Butyl acetate: Shares the tert-butyl group but differs in its ester linkage.
Dimethyl terephthalate: Similar in structure but with two methyl ester groups instead of one tert-butyl and one methyl ester group.
Uniqueness
tert-Butyl methyl terephthalate is unique due to its combination of the tert-butyl and methyl ester groups, which confer distinct chemical properties. Its stability and reactivity make it a versatile compound for various applications, distinguishing it from other esters with different functional groups.
Propiedades
IUPAC Name |
4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-9(6-8-10)11(14)16-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSIMKLZANLUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)




![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)
![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)


